1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)piperidine-4-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)piperidine-4-carboxylic acid, commonly referred to as Boc-4-(2-F)Pip-COOH, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperidine carboxylic acid derivatives and is widely used in biochemical and physiological studies. In
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Research has explored the nucleophilic aromatic substitution reactions involving compounds similar to 1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)piperidine-4-carboxylic acid. These studies offer insights into reaction mechanisms, providing a foundation for synthesizing complex molecules for pharmaceutical and industrial applications (Pietra & Vitali, 1972).
Antineoplastic Drug Candidates
The development of antineoplastic agents has benefited from derivatives of piperidine compounds, highlighting their potential in creating more effective cancer treatments. Research has focused on the cytotoxic properties and tumor-selective toxicity of these compounds, suggesting their use as potential drug candidates (Hossain et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
Studies on the inhibition of biocatalysts by carboxylic acids, including derivatives of 1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)piperidine-4-carboxylic acid, provide insights into microbial resistance and potential applications in biotechnology and pharmaceutical industries (Jarboe et al., 2013).
Synthetic Applications in N-Heterocycles
The synthesis of N-heterocycles, critical structures in many pharmaceuticals, has seen advancements through the use of tert-butanesulfinamide and related compounds. This research underscores the versatility of piperidine derivatives in synthesizing complex molecules with potential therapeutic applications (Philip et al., 2020).
Environmental Impact and Degradation
Research into the environmental fate of fluorinated compounds, including perfluoroalkyl and polyfluoroalkyl substances derived from piperidine analogs, addresses concerns over persistence and bioaccumulation. These studies contribute to understanding the environmental impact of these chemicals and guiding regulatory and cleanup efforts (Liu & Mejia Avendaño, 2013).
properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-6-4-5-7-14(13)19/h4-7H,8-12H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBACSOTZZXNBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)piperidine-4-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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